molecular formula C13H16F2N2O2 B7075553 N-[[4-(difluoromethyl)phenyl]methyl]-3-(hydroxymethyl)azetidine-1-carboxamide

N-[[4-(difluoromethyl)phenyl]methyl]-3-(hydroxymethyl)azetidine-1-carboxamide

Cat. No.: B7075553
M. Wt: 270.27 g/mol
InChI Key: UDXSTTQRKUVYDB-UHFFFAOYSA-N
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Description

N-[[4-(difluoromethyl)phenyl]methyl]-3-(hydroxymethyl)azetidine-1-carboxamide is a synthetic organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to an azetidine ring

Properties

IUPAC Name

N-[[4-(difluoromethyl)phenyl]methyl]-3-(hydroxymethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O2/c14-12(15)11-3-1-9(2-4-11)5-16-13(19)17-6-10(7-17)8-18/h1-4,10,12,18H,5-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXSTTQRKUVYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCC2=CC=C(C=C2)C(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(difluoromethyl)phenyl]methyl]-3-(hydroxymethyl)azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the difluoromethylated phenyl precursor. This precursor can be synthesized through difluoromethylation reactions, which have seen significant advancements in recent years . The difluoromethylation process often employs metal-based methods to transfer the CF2H group to the phenyl ring .

These steps may include cyclization reactions and functional group transformations under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. Continuous flow microreactor systems could be employed to enhance reaction efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

N-[[4-(difluoromethyl)phenyl]methyl]-3-(hydroxymethyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carboxamide group would produce an amine derivative .

Scientific Research Applications

N-[[4-(difluoromethyl)phenyl]methyl]-3-(hydroxymethyl)azetidine-1-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[4-(difluoromethyl)phenyl]methyl]-3-(hydroxymethyl)azetidine-1-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The azetidine ring may contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-(trifluoromethyl)phenyl]methyl]-3-(hydroxymethyl)azetidine-1-carboxamide
  • N-[[4-(fluoromethyl)phenyl]methyl]-3-(hydroxymethyl)azetidine-1-carboxamide

Uniqueness

N-[[4-(difluoromethyl)phenyl]methyl]-3-(hydroxymethyl)azetidine-1-carboxamide is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for various applications .

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